1-(2-Cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(2-Cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one typically involves the following steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or an amino acid derivative. The cyclization is often facilitated by the use of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions.
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Introduction of the Cyclohexyl and Methyl Groups: : The cyclohexyl and methyl groups can be introduced through alkylation reactions. For example, the azetidine intermediate can be treated with cyclohexyl bromide and methyl iodide in the presence of a base, such as sodium hydride, to form the desired product.
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Formation of the Prop-2-en-1-one Moiety: : The final step involves the introduction of the prop-2-en-1-one moiety through a condensation reaction. This can be achieved by reacting the azetidine intermediate with an appropriate aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions with reagents, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
1-(2-Cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases, such as cancer and infectious diseases.
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Materials Science: : The compound’s azetidine ring can be incorporated into polymers and materials to enhance their mechanical and thermal properties. It is used in the development of advanced materials for applications, such as coatings and adhesives.
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Biological Studies: : The compound is used as a probe in biological studies to investigate the mechanisms of enzyme action and receptor binding. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical research.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclohexyl-2-methylazetidin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of prop-2-en-1-one.
1-(2-Cyclohexyl-2-methylazetidin-1-yl)butan-2-one: Similar structure but with a butan-2-one moiety instead of prop-2-en-1-one.
Uniqueness
1-(2-Cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one is unique due to its prop-2-en-1-one moiety, which imparts distinct chemical reactivity and biological activity. This moiety allows the compound to participate in a wider range of chemical reactions and interact with different biological targets compared to its similar counterparts.
Properties
IUPAC Name |
1-(2-cyclohexyl-2-methylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-12(15)14-10-9-13(14,2)11-7-5-4-6-8-11/h3,11H,1,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKXOUHAJUGMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C=C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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